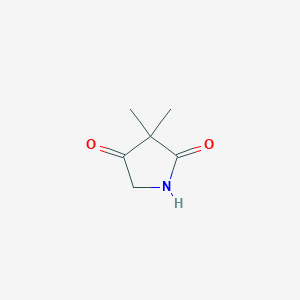

3,3-Dimethylpyrrolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-6(2)4(8)3-7-5(6)9/h3H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXYCXQWVROGBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574708 | |

| Record name | 3,3-Dimethylpyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6495-64-3 | |

| Record name | 3,3-Dimethylpyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylpyrrolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3 Dimethylpyrrolidine 2,4 Dione and Its Analogues

Established and Emerging Synthetic Routes to the Pyrrolidine-2,4-dione (B1332186) System

The construction of the pyrrolidine-2,4-dione framework can be achieved through various synthetic transformations, each offering distinct advantages in terms of substrate scope and reaction conditions.

Condensation Reactions with Dicarboxylic Acid Precursors and Amines

A foundational approach to cyclic imides, including the pyrrolidine-2,4-dione system, involves the condensation of dicarboxylic acids or their derivatives with primary amines. beilstein-journals.orgnih.gov This method typically proceeds through the formation of an intermediate amic acid, which then undergoes cyclization via dehydration to yield the imide. beilstein-journals.org

The reaction of 1,5-diphenylpyrrolidine-2,4-dione (B14431305) with various carboxyl compounds and primary amines has been explored to generate a range of 3- and 4-substituted derivatives. nih.gov For instance, condensation with aromatic aldehydes leads to 3-arylidene-1,5-diphenylpyrrolidine-2,4-diones. nih.gov Similarly, reaction with primary amines affords 4-substituted amino-1,5-diphenyl-delta-3-pyrrolin-2-ones. nih.gov

A notable example is the condensation of 1,5-diphenylpyrrolidine-2,4-dione with ethyl orthoformate, which yields 3-ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione. researchgate.net This intermediate can then be further reacted with nucleophiles like hydrazine (B178648) hydrate (B1144303) or secondary amines to produce various 3-substituted aminomethylene derivatives. researchgate.net

| Reactants | Product | Conditions | Reference |

| 1,5-diphenylpyrrolidine-2,4-dione, Carboxyl compounds (e.g., aromatic aldehydes) | 3-Arylidene-1,5-diphenylpyrrolidine-2,4-diones | Not specified | nih.gov |

| 1,5-diphenylpyrrolidine-2,4-dione, Primary amines | 4-Substituted amino-1,5-diphenyl-delta-3-pyrrolin-2-ones | Not specified | nih.gov |

| 1,5-diphenylpyrrolidine-2,4-dione, Ethyl orthoformate | 3-Ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione | Not specified | researchgate.net |

| 3-Ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione, Hydrazine hydrate or secondary amines | 3-Substituted aminomethylene-1,5-diphenylpyrrolidine-2,4-diones | Not specified | researchgate.net |

Radical-Mediated Dehydrative Preparations of Cyclic Imides

Emerging synthetic strategies include radical-mediated pathways. A novel and efficient one-pot protocol for the synthesis of cyclic imides utilizes ammonium (B1175870) persulfate (APS) in dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.org This method facilitates the dehydration of amic acids, formed in situ from primary amines and cyclic anhydrides, to produce the corresponding imides in high yields. beilstein-journals.org The proposed mechanism involves a radical process involving DMSO. beilstein-journals.org This approach is highlighted by its application in a practical synthesis of the drug vernakalant. beilstein-journals.org

Another avenue involves the generation of iminyl radicals from vinyl azides, which can then undergo various cyclization pathways. acs.org Depending on the substituents, these radicals can lead to the formation of 1-pyrrolines, which are precursors to pyrrolidinones. acs.org For instance, extended alkyl substituents can promote a 1,5-hydrogen shift followed by a 5-endo-trig radical cyclization to yield 1-pyrroline (B1209420) products. acs.org

| Reactants | Reagents | Product | Key Features | Reference |

| Primary amines, Cyclic anhydrides | Ammonium persulfate (APS), Dimethyl sulfoxide (DMSO) | Cyclic imides | One-pot, high yields, radical-mediated dehydration | beilstein-journals.org |

| Vinyl azides, Phenylacetic acids | Ag Catalyst | 1-Pyrrolines (precursors to pyrrolidinones) | Substrate-controlled interrupted radical pathways, 1,5-H shift, 5-endo-trig cyclization | acs.org |

Catalytic Dehydrogenative Coupling Strategies

Catalytic cross-dehydrogenative coupling (CDC) presents a modern approach to forming C-C bonds. An aerobic CDC reaction has been developed for coupling 2-oxindoles and benzofuranones with catechols. nih.gov This method can be applied to monomers, which are in equilibrium with their dimers, to generate persistent radicals. nih.gov The addition of a Pd(II) catalyst selectively promotes the aerobic CDC reaction. nih.gov While not directly demonstrated for 3,3-dimethylpyrrolidine-2,4-dione, the principle of generating a radical at the C3 position of a related oxindole (B195798) system and coupling it with another fragment is a relevant strategy.

| Substrates | Catalyst | Key Features | Reference |

| 2-Oxindoles/Benzofuranones, Catechols | Pd(II) complex | Aerobic, Cross-dehydrogenative coupling, Radical-mediated | nih.gov |

Hydrogen Transfer-Based Cyclization from Nitriles and Diols

While direct examples for the synthesis of this compound via this method are not prevalent in the provided context, hydrogen transfer reactions represent a powerful tool in heterocycle synthesis. Generally, these reactions involve the borrowing of hydrogen from a substrate to facilitate a transformation, followed by the return of the hydrogen. The synthesis of pyrrolidines can be achieved through iridium-catalyzed transfer hydrogenative carbonyl C-allylation followed by a series of transformations including a Mitsunobu cyclization. organic-chemistry.org

Specialized Syntheses of this compound Derivatives

Specific methodologies have been developed to introduce functionality to the pyrrolidine-2,4-dione core or to construct the ring system with desired substitution patterns.

Mannich Base Condensation and Grindstone Methodologies

The Mannich reaction is a three-component condensation involving an enolizable carbonyl compound, an aldehyde (like formaldehyde), and a primary or secondary amine to form a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgadichemistry.com This reaction is versatile and has been applied to a wide range of substrates, including electron-rich heterocycles like pyrrole (B145914). adichemistry.com The reaction proceeds through the formation of an iminium ion, which is then attacked by the enol form of the carbonyl compound. wikipedia.orgadichemistry.com The structural modification of natural products often employs the Mannich reaction to introduce aminomethyl groups, which can enhance biological activity. nih.gov

Grindstone chemistry, a solvent-free mechanochemical method, has been utilized for the high-yield, one-pot, four-component synthesis of spiro[acridine-9,2′-indoline]-1,3,8-trione derivatives. nih.gov This technique involves grinding solid reactants together, often leading to rapid reaction times and high yields without the need for solvents. nih.gov The proposed mechanism for the formation of these spiro compounds involves the initial reaction of 1,3-cyclohexanedione (B196179) with isatin, followed by reaction with another molecule of 1,3-cyclohexanedione and finally cyclization with a substituted aniline. nih.gov

| Methodology | Reactants | Product Type | Key Features | Reference |

| Mannich Reaction | Enolizable carbonyl, Aldehyde, Amine | β-Amino-carbonyl compounds (Mannich bases) | Three-component condensation, Formation of iminium ion intermediate | wikipedia.orgadichemistry.com |

| Grindstone Chemistry | Isatin, 1,3-Cyclohexanedione, Substituted aniline | Spiro[acridine-9,2′-indoline]-1,3,8-trione derivatives | Solvent-free, Mechanochemical, One-pot, Four-component | nih.gov |

Transimination Reactions for Substituted Pyrrolidine-2,3-diones

Transimination reactions serve as a versatile tool for the modification of substituted pyrrolidine-2,3-diones. These reactions involve the exchange of the group attached to the imine nitrogen of a Schiff base with another amine. For instance, research has demonstrated the successful reversible transimination of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones with methylamine, achieving yields between 80% and 92%. researchgate.net This method highlights the dynamic nature of the C=N bond in these systems, allowing for the introduction of diverse substituents.

While this specific example pertains to pyrrolidine-2,3-diones, the principle can be extended to the synthesis of precursors for this compound. A plausible strategy would involve the synthesis of a 3-imino-pyrrolidine-2,4-dione intermediate, which could then undergo functionalization at the C3 position before or after the transimination step. The reaction typically proceeds by the nucleophilic attack of an amine on the carbon atom of the C=N bond of the pyrrolidine-2,3-dione (B1313883). researchgate.net

Multi-Component Reactions for Diverse Pyrrolidinedione Scaffolds

Multi-component reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecular architectures from simple starting materials in a single step. nih.govrug.nl This approach offers significant advantages in terms of atom economy, time, and resource efficiency, making it highly attractive for the construction of diverse libraries of pyrrolidinedione scaffolds. nih.govmdpi.com

One notable example is a three-component reaction involving an amine, a dialkyl acetylenedicarboxylate, and a CH-acid, which can be employed to construct highly substituted pyrrolidine (B122466) rings. By carefully selecting the starting materials, it is possible to introduce a variety of substituents at different positions of the pyrrolidine core.

A facile, diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones has been reported through a one-pot, three-component cyclization/allylation process. nih.govnih.gov This method, followed by a Claisen rearrangement, yields densely functionalized pyrrolidinone products containing an all-carbon quaternary stereocenter, a key feature of this compound. nih.govnih.gov The sequencing of MCRs with subsequent cyclization reactions is a particularly effective strategy for generating diverse heterocyclic scaffolds. nih.gov

| Reaction Type | Components | Product | Key Features | Reference |

| Three-component cyclization/allylation | Amine, Dialkyl acetylenedicarboxylate, Allylic halide | Substituted pyrrolidine-2,3-dione | Forms quaternary carbon center, Diastereoselective | nih.govnih.gov |

| Ugi/Pictet-Spengler sequence | Aldehyde, Amine, Carboxylic acid, Isocyanide | Polycyclic pyrrolidinedione scaffolds | Access to complex, alkaloid-type structures | rug.nl |

| Three-component reaction | Phenyldihydrofuran, N-tosyl imino ester, Silane reagent | Highly substituted pyrrolidine | Constructs up to three stereogenic centers, Diastereoselective | nih.gov |

Synthesis of Oxime Ether Derivatives of Pyrrolidine-2,4-diones

The synthesis of oxime ether derivatives of ketones is a well-established transformation in organic chemistry, often utilized to enhance biological activity or to serve as a protecting group. While specific literature on the synthesis of oxime ether derivatives of this compound is not abundant, the general methodology can be inferred from the synthesis of similar compounds. lookchem.com

Typically, the synthesis would involve a two-step process. First, the pyrrolidine-2,4-dione would be reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. lookchem.com This reaction is generally carried out in the presence of a base to neutralize the HCl generated.

The subsequent step involves the O-alkylation of the oxime with an appropriate alkyl halide in the presence of a base, such as sodium methoxide, in a dry alcoholic solvent. rug.nl This yields the desired oxime ether derivative. The choice of the alkyl halide allows for the introduction of a wide variety of functional groups into the final molecule.

A potential synthetic route is outlined below:

Oxime Formation: Reaction of this compound with hydroxylamine hydrochloride in a suitable solvent like ethanol (B145695) with a base such as pyridine.

O-Alkylation: Treatment of the resulting this compound oxime with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride in an aprotic solvent like DMF.

Stereoselective Approaches to Pyrrolidine Ring Functionalization

The creation of the quaternary stereocenter at the C3 position of this compound necessitates stereoselective methods for pyrrolidine ring functionalization. Several strategies have been developed to achieve this, often involving the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool. mdpi.com

One approach involves the diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones, which can then be further manipulated. nih.govnih.gov For instance, a one-pot, three-component cyclization followed by a Claisen rearrangement has been shown to produce pyrrolidinone products with an all-carbon quaternary stereocenter in a highly diastereoselective manner. nih.gov

Another strategy is the heterogeneous catalytic hydrogenation of highly substituted pyrrole systems. This method can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. nih.gov The stereochemical outcome is often directed by a stereocenter introduced in an initial reduction step. nih.gov

Mechanistic and Kinetic Investigations in Pyrrolidinedione Formation

Elucidation of Reaction Pathways for 3,3-Dimethylpyrrolidine-2,4-dione Synthesis

The synthesis of substituted pyrrolidine-2,4-diones can be achieved through various synthetic routes, often involving multi-component reactions. While a specific mechanistic study for this compound is not extensively documented, the reaction pathway can be inferred from studies on analogous 1,4,5-trisubstituted pyrrolidine-2,3-diones. nih.gov The formation of the pyrrolidine (B122466) ring likely proceeds through a proposed multi-step mechanism involving condensation, cyclization, and dehydration.

A plausible pathway for the synthesis of a 3,3-dialkylpyrrolidine-2,4-dione would likely involve the condensation of a β-ketoester with an amine and an aldehyde. For instance, the reaction could be initiated by the Knoevenagel condensation of an aldehyde with a dialkylmalonate, followed by a Michael addition of an amine. Subsequent intramolecular cyclization via an amide formation and final dehydration would lead to the desired this compound.

In a related three-component reaction for the synthesis of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, the proposed mechanism commences with the acid-catalyzed condensation of an aromatic aldehyde and an amine to form an imine intermediate. nih.gov This is followed by protonation to an iminium species. Concurrently, a β-dicarbonyl compound, such as ethyl 2,4-dioxovalerate, exists in equilibrium with its enol form, which then acts as a nucleophile, attacking the iminium salt. nih.gov Subsequent intramolecular cyclization and dehydration steps lead to the final pyrrolidinone product. This mechanistic framework provides a valuable model for understanding the formation of this compound.

Quantum Chemical Modeling of Energetic Barriers and Transition States

These studies typically involve calculating the potential energy surface (PES) for the proposed reaction pathway. By identifying the transition states and intermediates, the energetic barriers (activation energies) for each step can be determined. For the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations have been employed to compare different possible reaction pathways and to determine the most favorable one. nih.gov The calculations can reveal which step is rate-determining and how substituents might influence the reaction kinetics.

For the analogous synthesis of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, computational results have been used to propose a possible reaction mechanism between a 3-pyrroline-2-one (B142641) and an aliphatic amine. nih.gov These calculations indicated that kinetic selectivity plays a more significant role than thermodynamic selectivity in the formation of the main product. nih.gov Such computational approaches could be applied to the synthesis of this compound to predict the most efficient synthetic route and to understand the factors controlling its formation.

Table 1: Representative Theoretical Data for Pyrrolidinedione Formation (Analogous System)

| Parameter | Value | Reference |

| Relative Energy (Tautomer A) | 0.00 kcal/mol | nih.gov |

| Relative Energy (Tautomer B) | 1.25 kcal/mol | nih.gov |

| Transformation Rate Constant (A to B) | 2.1 x 1010 s-1 | nih.gov |

| Transformation Rate Constant (B to A) | 2.8 x 109 s-1 | nih.gov |

This data is for a substituted 4-acetyl-3-hydroxy-3-pyrroline-2-one system and is presented as an illustrative example of the types of parameters obtained from quantum chemical modeling.

Analysis of Tautomeric Equilibria in Pyrrolidinedione Intermediates

Pyrrolidine-2,4-diones and their intermediates can exist in different tautomeric forms, which can significantly influence their reactivity and spectroscopic properties. nih.govresearchgate.netbohrium.com The most common tautomerism in these systems is the keto-enol tautomerism, where a proton can be exchanged between a carbon atom adjacent to a carbonyl group and the oxygen atom of that carbonyl group.

In the case of this compound, the presence of two carbonyl groups at positions 2 and 4 allows for the existence of different enolic forms. The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the presence of substituents. bohrium.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomeric equilibria. researchgate.netbohrium.com For instance, in the 13C NMR spectra of some substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones in DMSO-d6, broadening of peaks was observed, which was attributed to the tautomerism of these compounds in a hydrogen-bond accepting solvent. nih.gov This suggests that the rate of interconversion between the tautomers is on the NMR timescale.

Computational studies can also provide valuable information on the relative stabilities of different tautomers and the energy barriers for their interconversion. For substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, the slight difference in energy between two tautomers and a significantly large rate constant of transformation were identified through calculations. nih.gov This indicates a rapid equilibrium between the tautomeric forms. A similar analysis for this compound would be crucial for a complete understanding of its chemical behavior.

Computational Chemistry and Theoretical Studies on 3,3 Dimethylpyrrolidine 2,4 Dione Derivatives

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to predict a wide range of molecular properties.

For derivatives of 3,3-dimethylpyrrolidine-2,4-dione, DFT calculations could yield valuable insights into their electronic characteristics and chemical reactivity. Key parameters that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are fundamental electronic descriptors. They help in understanding the molecule's chemical stability, reactivity, and its potential as an electronic material. A large HOMO-LUMO gap generally implies high stability and low reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how a molecule will interact with other molecules, including biological targets like proteins or enzymes.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity.

Spectroscopic Properties: DFT can be employed to predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can aid in the characterization and identification of newly synthesized derivatives.

While specific DFT studies on this compound derivatives are not prominent in the literature, the application of these methods to similar heterocyclic systems is widespread, underscoring their potential utility in this area.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods are indispensable in modern drug design and materials science for exploring molecular interactions, conformational stability, and for the rational design of new compounds with desired properties.

Molecular Docking Investigations of Structural Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is a cornerstone of structure-based drug design, allowing researchers to screen virtual libraries of compounds against a specific biological target.

For hypothetical derivatives of this compound with potential biological activity, molecular docking could be used to:

Identify Potential Biological Targets: By docking against a panel of known protein structures, one could hypothesize potential biological targets for a given derivative.

Predict Binding Modes: Docking simulations can reveal the specific orientation and conformation of a ligand within the binding site of a protein. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Estimate Binding Affinity: Scoring functions are used to estimate the binding affinity of a ligand to a receptor, allowing for the ranking of different compounds and the prioritization of candidates for synthesis and experimental testing.

The insights gained from molecular docking can guide the optimization of lead compounds to improve their potency and selectivity.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time. This technique allows for the study of the conformational flexibility of molecules and the dynamics of their interactions with their environment.

In the context of this compound derivatives, MD simulations could be applied to:

Assess Conformational Stability: MD simulations can explore the different conformations a molecule can adopt and their relative stabilities. This is particularly important for flexible molecules, as their conformation can significantly impact their biological activity.

Analyze Ligand-Receptor Complex Stability: Once a ligand is docked into a receptor, MD simulations can be used to assess the stability of the predicted binding pose over time. This provides a more realistic view of the interaction than static docking.

Characterize Dynamic Interactions: MD simulations can reveal the dynamic nature of the interactions between a ligand and a receptor, including the formation and breaking of hydrogen bonds and changes in hydrophobic contacts.

MD simulations offer a powerful tool to refine the results of molecular docking and to gain a deeper understanding of the molecular recognition process.

Ligand-Based Pharmacophore Design for Structural Feature Exploration

Ligand-based pharmacophore modeling is a technique used when the three-dimensional structure of the biological target is unknown. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

If a series of this compound derivatives were found to be active against a particular biological target, ligand-based pharmacophore modeling could be used to:

Identify Key Chemical Features: By aligning the structures of active compounds, a pharmacophore model can be generated that identifies the common chemical features responsible for their activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Virtual Screening: The generated pharmacophore model can be used as a 3D query to search large chemical databases for new molecules that possess the same key features and are therefore likely to be active.

Guide Lead Optimization: The pharmacophore model can provide valuable guidance for the design of new derivatives with improved activity by highlighting the essential structural features that must be maintained.

Advanced Applications of 3,3 Dimethylpyrrolidine 2,4 Dione As a Versatile Chemical Motif

Strategic Role as a Privileged Building Block in Organic Synthesis

In the field of organic synthesis, "building blocks" are foundational molecular units that can be strategically assembled to create larger, more complex chemical structures. sigmaaldrich.com The term "privileged scaffold" is often used to describe a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme by making simple modifications. The 3,3-dimethylpyrrolidine-2,4-dione core fits this description, serving as a robust and versatile starting point for chemical innovation.

The structure of this compound is endowed with multiple reactive sites that can be selectively manipulated to build elaborate molecular frameworks. The secondary amine (N-H) group can be readily alkylated or acylated, allowing for the introduction of a wide variety of substituents. Furthermore, the methylene (B1212753) group positioned between the two carbonyls (at C5) is activated, making it susceptible to deprotonation and subsequent alkylation or condensation reactions.

This inherent reactivity allows chemists to use this compound as a starting material for multi-step syntheses. For instance, related pyrrolidine-2,4-dione (B1332186) systems have been shown to undergo condensation reactions with carbonyl compounds to form 3-arylidene derivatives. nih.gov A similar strategy applied to the 5-position of this compound would enable the extension of the carbon skeleton, paving the way for the synthesis of complex natural product analogs or other intricate target molecules. This step-by-step, controlled elaboration is a cornerstone of modern synthetic chemistry.

The pyrrolidine-2,4-dione ring system serves as an excellent scaffold for the development of new chemical entities, particularly in medicinal chemistry. A scaffold provides the basic three-dimensional framework from which a library of related compounds (analogs) can be generated by attaching different functional groups at various points. The rigidity of the this compound core ensures that the appended functional groups are held in well-defined spatial orientations, which is critical for their interaction with biological targets like enzymes or receptors.

For example, derivatives of the related 1,5-diphenylpyrrolidine-2,4-dione (B14431305) have been synthesized and screened for potential antimicrobial and antineoplastic activities. nih.gov These derivatives were created by substituting the core structure at the C3 and C4 positions. nih.gov This demonstrates a common strategy where a central scaffold, such as the pyrrolidine-dione ring, is systematically decorated with diverse chemical groups to explore the structure-activity relationship (SAR) and discover compounds with desired biological or material properties.

Contributions to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits, while crystal engineering is concerned with the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov this compound has been shown to be a significant contributor to this field due to its specific hydrogen-bonding capabilities.

A key feature of this compound in the solid state is its ability to act as a template for its own assembly into highly ordered structures. The molecule utilizes specific intermolecular forces to organize itself into a predictable pattern. Crystallographic studies reveal that these molecules form a two-dimensional network parallel to the (100) crystal plane. researchgate.net This self-assembly is not random; it is guided by a precise set of hydrogen-bonding interactions that define the final supramolecular architecture. This behavior is a fundamental example of templating, where the structural information encoded in a single molecule directs the formation of a larger, well-defined assembly.

The formation of the aforementioned supramolecular network is driven by the directional nature of hydrogen bonds involving the imide functionality. The nitrogen-hydrogen (N-H) group acts as a hydrogen bond donor, while the oxygen atoms of the two carbonyl groups (C=O) act as hydrogen bond acceptors. researchgate.net Specifically, the crystal structure is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. researchgate.net These interactions are highly directional, meaning they occur at specific angles and distances, which dictates the precise orientation of one molecule relative to its neighbors. This directional control is the essence of crystal engineering, allowing for the rational design of crystal packing and, consequently, the material's physical properties.

The crystallographic data for this compound provides a quantitative look at its solid-state structure.

| Crystal Parameter | Value |

| Chemical Formula | C₆H₉NO₂ researchgate.net |

| Molecular Weight | 127.14 researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | C2/c researchgate.net |

| a (Å) | 28.745 (6) researchgate.net |

| b (Å) | 12.653 (2) researchgate.net |

| c (Å) | 11.588 (2) researchgate.net |

| β (°) | 101.966 (3) researchgate.net |

| Volume (ų) | 4122.9 (14) researchgate.net |

| Z (molecules/unit cell) | 24 researchgate.net |

| Data obtained from X-ray crystallographic analysis at T = 293 K. researchgate.net |

Integration into Advanced Materials and Polymer Science

The structural features that make this compound a useful building block in organic synthesis also make it an attractive candidate for incorporation into advanced materials and polymers. The ability to be functionalized at the nitrogen or the C5 position allows it to be covalently linked into a polymer chain, either as part of the main backbone or as a pendant group.

While direct integration of this compound into polymers is a developing area, analogous heterocyclic structures have seen significant success. For example, polymers containing the related diketopyrrolopyrrole (DPP) and isoDPP (1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione) building blocks are widely used in electronics. researchgate.net These π-conjugated polymers exhibit excellent performance in applications such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). researchgate.net

Incorporating the rigid, polar this compound motif into a polymer could impart several desirable properties:

Thermal Stability: The robust ring structure could enhance the thermal stability of the resulting polymer.

Modified Solubility: The polar imide groups could be used to tune the solubility of the polymer in specific solvents.

Hydrogen Bonding Sites: The N-H and C=O groups can form hydrogen bonds between polymer chains, influencing the material's mechanical properties, such as stiffness and tensile strength.

By serving as a specialized monomer, this compound holds the potential to create new polymers with tailored properties for a range of applications, from specialty plastics to functional materials in electronic or biomedical devices.

Role in Agrochemical Research as a Scaffold for Active Compounds

The pyrrolidine-2,4-dione ring system serves as a valuable scaffold in the discovery of new agrochemicals. Researchers have designed and synthesized various derivatives, exploring their potential as herbicides and fungicides. This structural motif is often derived from or inspired by natural tetramic acids, which are known to exhibit a range of biological activities.

In the quest for environmentally friendly herbicides, scientists have used natural tetramic acids as lead compounds to design and synthesize novel pyrrolidine-2,4-dione derivatives. bohrium.comrsc.org A series of these compounds, featuring a chainlike alkoxyalkyl or a substituted phenoxyethyl moiety at the N-1 position, have been synthesized and evaluated for their herbicidal activity against barnyard grass (Echinochloa crus-galli) and rape (Brassica campestris). rsc.org Many of these derivatives demonstrated moderate to good inhibitory effects on plant growth at a concentration of 100 μg/mL. rsc.org

Notably, compounds with a substituted phenoxyethyl group showed significant herbicidal activity. For instance, certain derivatives exhibited high inhibition rates against the roots of both barnyard grass and rape seedlings, suggesting that this class of compounds is a promising area for further structural optimization in the development of new herbicides. rsc.org

Further studies have explored the structure-activity relationships of 1-alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones. nih.govnih.gov These investigations have revealed that the nature of the substituent on the benzylidene ring and the alkyl group on the nitrogen atom can significantly influence the herbicidal potency against both monocotyledonous and dicotyledonous plants. nih.govnih.gov

Beyond herbicidal applications, the pyrrolidine-2,4-dione scaffold has also been investigated for its potential as an antifungal agent. In one study, a series of pyrrolidine-2,4-dione derivatives incorporating both hydrazine (B178648) and diphenyl ether pharmacophores were synthesized. rsc.org Several of these compounds exhibited potent antifungal activity against various plant pathogens. rsc.org One particular compound showed significantly better in vitro activity against Rhizoctonia solani than the commercial fungicide boscalid. rsc.org

The following tables summarize the reported biological activities of various pyrrolidine-2,4-dione derivatives in agrochemical research.

Table 1: Herbicidal Activity of Selected Pyrrolidine-2,4-dione Derivatives

| Compound | Test Species | Concentration (μg/mL) | Inhibition Rate (%) | Source |

|---|---|---|---|---|

| 10n | Rape (Brassica campestris) roots | 100 | 84.0 | rsc.org |

| 10q | Barnyard grass (Echinochloa crus-galli) roots | 100 | 65.6 | rsc.org |

Table 2: Antifungal Activity of a Selected Pyrrolidine-2,4-dione Derivative

| Compound | Fungal Species | EC50 (μg/mL) | Commercial Control (Boscalid) EC50 (μg/mL) | Source |

|---|

| 4h | Rhizoctonia solani | 0.39 | 2.21 | rsc.org |

Future Perspectives and Emerging Research Directions

Innovations in Green Chemistry Approaches for Pyrrolidinedione Synthesis

The chemical industry's increasing focus on sustainability is driving a shift towards greener synthetic methods for producing valuable heterocyclic compounds like pyrrolidinediones. dcatvci.org The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are being actively applied to the synthesis of related heterocyclic structures, offering a blueprint for the future production of 3,3-dimethylpyrrolidine-2,4-dione. dcatvci.orgmdpi.com

Key innovations in this area include the development of multicomponent reactions (MCRs), the use of environmentally benign solvents, and the exploration of catalyst-free and solvent-free reaction conditions. researchgate.net MCRs are particularly advantageous as they involve a one-pot process that combines multiple starting materials to form complex products with high atom economy and efficiency, thereby reducing the number of synthetic steps and minimizing waste. researchgate.net For instance, an efficient and green synthesis of novel 2-pyrrolidinone (B116388) derivatives has been achieved through the reaction of primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) under solvent-free grinding conditions at room temperature, resulting in good to high yields (68–94%). researchgate.net

The use of safer solvents is another cornerstone of green chemistry. dcatvci.org Research on the synthesis of related heterocyclic compounds has demonstrated the feasibility of using water or deep eutectic solvents (DESs) as reaction media. rsc.orgfrontiersin.orgnih.gov DESs, which are mixtures of hydrogen bond donors and acceptors, are particularly promising as they are often biodegradable, non-toxic, and can act as both the solvent and the catalyst. frontiersin.orgnih.gov An efficient, green, and sustainable approach for synthesizing novel polycyclic pyrrolidine-fused spirooxindole compounds was developed using a one-pot, three-component domino reaction in an ethanol-water mixture under catalyst-free conditions at room temperature. rsc.org This method highlights the potential for developing eco-friendly synthetic routes to pyrrolidinedione derivatives. rsc.org

Furthermore, catalyst-free and solvent-free conditions, often facilitated by methods like grinding, represent a significant advancement in green synthesis. researchgate.net These techniques reduce the reliance on potentially toxic metal catalysts and volatile organic solvents, leading to cleaner reaction profiles and easier product purification. researchgate.net The development of such methods for the synthesis of this compound would not only be environmentally beneficial but could also lead to more cost-effective and scalable manufacturing processes.

Leveraging Advanced Computational Methods for De Novo Design of Novel this compound Derivatives

Advanced computational methods are becoming indispensable tools for the rational design of novel molecules with tailored properties. In the context of this compound, these methods are being used to design new derivatives with enhanced biological activity and to elucidate complex reaction mechanisms.

Quantum chemical studies, for example, have been employed to investigate the intricate details of the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin. nih.govrsc.org These studies have provided valuable insights into the reaction pathway, including the Michael addition, a Nef-type rearrangement, and the final cyclization to form the pyrrolidine (B122466) ring. nih.govrsc.org By modeling the energy barriers of different stages of the reaction, researchers can better understand and optimize the synthetic process. nih.govrsc.org For instance, it was found that the final cyclization step has a very low energy barrier, while the tautomerization of the nitrosohydroxymethyl group, a necessary step for the process, has a significantly higher energy barrier. rsc.org

Computational simulations are also being used to identify and design pyrrolidine-2,3-dione (B1313883) derivatives as potential inhibitors of specific biological targets. nih.gov In one study, computational methods were used to identify novel inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's pathology. nih.gov This involved creating a ligand-based pharmacophore, screening chemical databases, and using molecular docking and molecular dynamics simulations to predict the binding affinity and stability of the designed compounds. nih.gov Such approaches allow for the rapid and cost-effective screening of large numbers of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique being applied to pyrrolidine derivatives. scispace.com By developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity, QSAR can predict the activity of newly designed molecules. scispace.com For example, 2D and 3D-QSAR models have been developed for a series of spiro[pyrrolidin-3,2-oxindoles] to inhibit the MDM2-p53 interaction, a key target in cancer therapy. scispace.com These models can guide the design of new derivatives of this compound with improved therapeutic potential.

Exploration of Uncharted Reactivity and Synthetic Transformations of the Core Structure

While much is known about the synthesis of the pyrrolidinedione ring, there remains significant scope for exploring the uncharted reactivity and novel synthetic transformations of the this compound core structure. This exploration could lead to the discovery of new chemical reactions and the creation of derivatives with unique and valuable properties.

One area of interest is the development of new synthetic routes to access asymmetrically substituted pyrrolidinediones. The inherent symmetry of some synthetic approaches can limit the diversity of accessible structures. New methodologies that allow for the selective functionalization of different positions on the pyrrolidinedione ring would be highly valuable. For instance, research on the synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives has led to a new synthetic route under mild conditions that affords asymmetrically substituted structures, which are difficult to access through conventional high-temperature synthesis. rsc.org Applying similar strategies to this compound could open up new avenues for derivatization.

Furthermore, the reactivity of the dione (B5365651) functionality in the this compound ring is an area ripe for investigation. Exploring reactions that selectively target one of the carbonyl groups or that involve the enolizable protons could lead to novel transformations. The development of a novel series of 3,4-diaminocyclobut-3-ene-1,2-dione (B1223340) CXCR2 antagonists demonstrates how modifications to a dione core can lead to potent biological activity. nih.gov Similar explorations with the this compound scaffold could yield new classes of bioactive molecules.

The investigation of domino and cascade reactions starting from this compound could also lead to the efficient construction of complex molecular architectures. By designing reaction sequences where a single synthetic operation generates multiple new bonds and stereocenters, chemists can significantly increase the efficiency of organic synthesis. The development of a three-component domino reaction for the synthesis of new pyrrolidine-fused spirooxindoles in a green solvent system is a testament to the power of this approach. rsc.org Applying this mindset to the reactivity of this compound could unlock a vast and unexplored chemical space.

Q & A

Q. What are the optimal synthetic routes for 3,3-dimethylpyrrolidine-2,4-dione and its derivatives?

The synthesis of pyrrolidine-2,3-dione derivatives often involves multi-component reactions or condensation with aliphatic amines. For example, 3-pyrroline-2-one precursors can react with amines (e.g., methylamine) in ethanol under reflux to yield trisubstituted pyrrolidine-2,3-diones . Ethanol is preferred over glacial acetic acid due to higher yields (~85–92%) and milder conditions . Key steps include:

- Precursor preparation : 4-acetyl-3-hydroxy-3-pyrroline-2-ones synthesized via three-component reactions.

- Amine coupling : Reacting precursors with amines in ethanol, followed by recrystallization for purification .

Table 1 : Comparison of synthetic methods for pyrrolidine-2,3-diones

| Method | Solvent | Yield (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Aliphatic amine coupling | Ethanol | 85–92 | Reflux, 6–8 hours | |

| Multi-component reaction | Acetic acid | 70–75 | RT, 12 hours |

Q. How can structural characterization of this compound be performed?

Advanced spectroscopic techniques are critical:

- 1D/2D NMR : Assign protons and carbons using HSQC and HMBC to confirm substituent positions . For example, the carbonyl groups (C2 and C4) show distinct 13C NMR signals at ~170–175 ppm.

- HRMS : Validate molecular formulas (e.g., C₆H₉NO₂ for this compound) with <5 ppm mass accuracy .

- FT-IR : Identify carbonyl stretches (1650–1750 cm⁻¹) and NH/OH bands (if present) .

Q. What are the stability considerations for pyrrolidine-2,4-diones under varying pH and temperature?

Pyrrolidine-diones are sensitive to hydrolysis under strongly acidic/basic conditions. For example:

- pH stability : Maintain neutral to mildly acidic conditions (pH 4–7) to prevent ring opening .

- Thermal stability : Decomposition occurs above 150°C; storage at 4°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can DFT calculations elucidate reaction mechanisms for pyrrolidine-2,4-dione synthesis?

Density functional theory (DFT) models the energetics of intermediates and transition states. For example:

- Amine coupling : DFT reveals a two-step mechanism: (1) nucleophilic attack of methylamine on the carbonyl carbon, and (2) proton transfer to form the enamine derivative .

- Activation barriers : Calculated ΔG‡ values (~20–25 kcal/mol) align with experimental reaction rates .

Table 2 : Key DFT-derived parameters for pyrrolidine-2,3-dione formation

| Step | ΔG‡ (kcal/mol) | Key Intermediate |

|---|---|---|

| Nucleophilic attack | 22.3 | Zwitterionic enolate |

| Proton transfer | 18.7 | Tetrahedral intermediate |

Q. What strategies resolve contradictions in spectroscopic data for pyrrolidine-dione derivatives?

Conflicting NMR/IR data may arise from tautomerism or solvent effects. Methodological solutions include:

- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .

- Solvent screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts on chemical shifts .

Q. How can bioactivity of this compound derivatives be evaluated?

Adapt protocols from structurally related diones (e.g., thiazolidine-2,4-diones):

- Enzyme inhibition assays : Test against α-amylase/α-glucosidase for antidiabetic potential using p-nitrophenyl glycoside substrates .

- In vivo models : Use streptozotocin-induced diabetic rodents to measure glucose tolerance and insulin sensitivity .

Q. What computational tools predict structure-activity relationships (SAR) for pyrrolidine-diones?

Q. Key Challenges and Methodological Gaps

- Stereochemical control : Asymmetric synthesis of chiral pyrrolidine-diones remains underexplored.

- In vivo toxicity profiling : Limited data on metabolic pathways and long-term safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.